molecular formula C15H18N2O2 B8079479 N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

Cat. No. B8079479
M. Wt: 258.32 g/mol
InChI Key: KWTIEJBDYGRPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized through various techniques such as IR, NMR, and mass spectral analysis. This demonstrates its potential for further experimental applications in chemistry and pharmacology (Durgadas, Mukkanti, & Pal, 2013).

  • Antitumor Activity : Some analogs of this compound have shown significant in vitro antitumor activity. This highlights its potential in the development of new cancer therapies (Al-Suwaidan et al., 2016).

  • Hemostatic Activity : Certain derivatives of the compound have been found to exhibit hemostatic activity in vitro, indicating potential applications in medical treatments related to blood coagulation (Zubkov et al., 2010).

  • Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been synthesized and investigated for their analgesic and anti-inflammatory activities, suggesting potential use in pain and inflammation management (Alagarsamy et al., 2015).

  • Anticancer Activity through VEGFR-2-TK Inhibition : Certain derivatives have shown anticancer activity by inhibiting VEGFR-2 tyrosine kinase, which is a significant target in cancer treatment (Hassan et al., 2021).

  • Muscarinic Agonist Activity : Studies have reported muscarinic agonist activity of related compounds, indicating potential applications in neurological and pharmacological research (Pukhalskaya et al., 2010).

  • Antibacterial Activity : Certain derivatives have been synthesized and evaluated for antibacterial activity against various bacteria, suggesting its potential use in developing new antibiotics (Sri et al., 2014).

properties

IUPAC Name

N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTIEJBDYGRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 2
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 3
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 4
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 5
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.